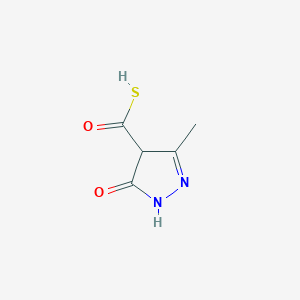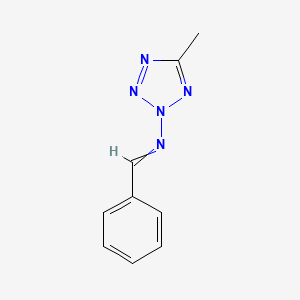![molecular formula C10H15NO B14181984 2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one CAS No. 922171-12-8](/img/structure/B14181984.png)
2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one is a spiro compound characterized by a unique bicyclic structure that includes a nitrogen atom. Spiro compounds have gained significant attention in medicinal chemistry due to their diverse biological activities and rigid structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one typically involves multicomponent reactions. One common method is the microwave-assisted multicomponent reaction, which has been shown to be superior to conventional methods in terms of time efficiency and yield . The reaction involves the use of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide, followed by the synthesis of Schiff base derivatives with various aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and microwave-assisted synthesis can be scaled up for industrial applications, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Scientific Research Applications
2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antibacterial and antimycobacterial agent.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes essential for bacterial cell wall synthesis, thereby exhibiting antibacterial properties . The compound’s rigid structure allows it to fit into enzyme active sites, blocking their function and preventing bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-azaspiro[4.4]non-7-EN-1-one
- 2-Methyl-2-azaspiro[5.5]undec-9-EN-1-one
- 2-Methyl-8-phenyl-2-azaspiro[4.4]non-7-EN-1-one
Uniqueness
2-Methyl-2-azaspiro[4.5]dec-7-EN-1-one stands out due to its specific spiro structure, which imparts unique chemical and biological properties.
Properties
CAS No. |
922171-12-8 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-methyl-2-azaspiro[4.5]dec-7-en-1-one |
InChI |
InChI=1S/C10H15NO/c1-11-8-7-10(9(11)12)5-3-2-4-6-10/h2-3H,4-8H2,1H3 |
InChI Key |
CNZQPUBXMSLSRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(C1=O)CCC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14181907.png)
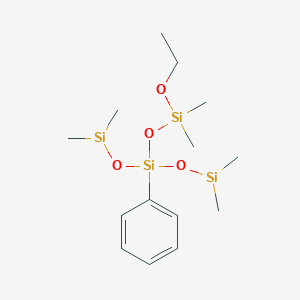
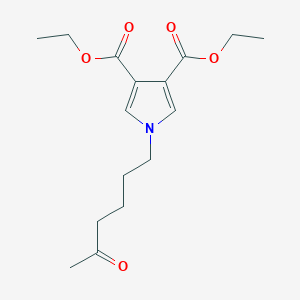

![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)

![4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione](/img/structure/B14181941.png)

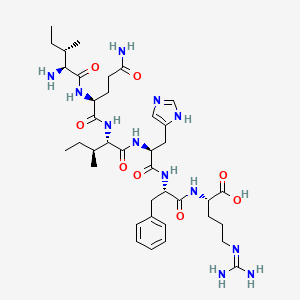
![6-[[4-(Trifluoromethyl)phenyl]methyl]-2,6-diazaspiro[3.5]nonane](/img/structure/B14181958.png)
![[(12-Methoxy-12-phenyldodecoxy)-diphenylmethyl]benzene](/img/structure/B14181966.png)
![3,6-Dihexylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B14181969.png)
